

Bempedoic acid impurity 1-d4 material safety data sheet

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Compound of Interest

Compound Name: *Bempedoic acid impurity 1-d4*

Cat. No.: *B12389229*

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Technical Guide: Bempedoic Acid Impurity 1-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data, experimental protocols, and relevant biological pathways associated with **Bempedoic Acid Impurity 1-d4**. Given the limited specific toxicological data for this deuterated impurity, this guide incorporates data from the parent compound, Bempedoic Acid, and its non-deuterated impurity counterpart to provide a thorough safety and handling reference.

Section 1: Material Identification and Properties

Bempedoic Acid Impurity 1-d4 is the deuterium-labeled form of 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid, a known impurity in the synthesis of Bempedoic Acid. The deuterated version is primarily used as an internal standard for analytical and pharmacokinetic studies, enabling precise quantification in biological matrices through mass spectrometry.^[1]

Table 1: Chemical and Physical Properties

Property	Bempedoic Acid Impurity 1-d4	Bempedoic Acid (Parent Compound)
Synonyms	2,2,14,14-tetramethyl-8-oxopentadecanedioic-7,7,9,9-d4 acid	ETC-1002, ESP-55016, 8-hydroxy-2,2,14,14-tetramethylpentadecanedioic acid
CAS Number	2408132-01-2	738606-46-7
Molecular Formula	C ₁₉ H ₃₀ D ₄ O ₅	C ₁₉ H ₃₆ O ₅
Molecular Weight	346.5 g/mol	344.49 g/mol
Appearance	Data not available	White to off-white crystalline powder[2]
Melting Point	Data not available	88–91 °C[2]
Solubility	Data not available	Soluble in DMSO, DMF; Slightly soluble in Chloroform, Methanol[3]

Section 2: Safety and Hazard Information

While specific hazard classifications for **Bempedoic Acid Impurity 1-d4** are not widely available, the safety profile is expected to be comparable to its non-deuterated counterpart and the parent drug, Bempedoic Acid.[4] Safety data sheets for Bempedoic Acid classify it as harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[4][5]

Table 2: GHS Hazard Classification (Based on Bempedoic Acid)

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed[4] [5]
Specific Target Organ Toxicity (Repeated Exposure)	Category 2	H373: May cause damage to organs through prolonged or repeated exposure[4]
Reproductive Toxicity	Category 2	H361: Suspected of damaging fertility or the unborn child
Eye Irritation	Category 2A	H319: Causes serious eye irritation

Handling and First Aid: Standard laboratory procedures should be followed when handling this compound. This includes using personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[6] Ensure adequate ventilation to avoid inhalation of dust.[4]

- Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[4]
- Skin Contact: Remove contaminated clothing and wash the skin thoroughly with soap and water.[4]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[4]
- Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[4]

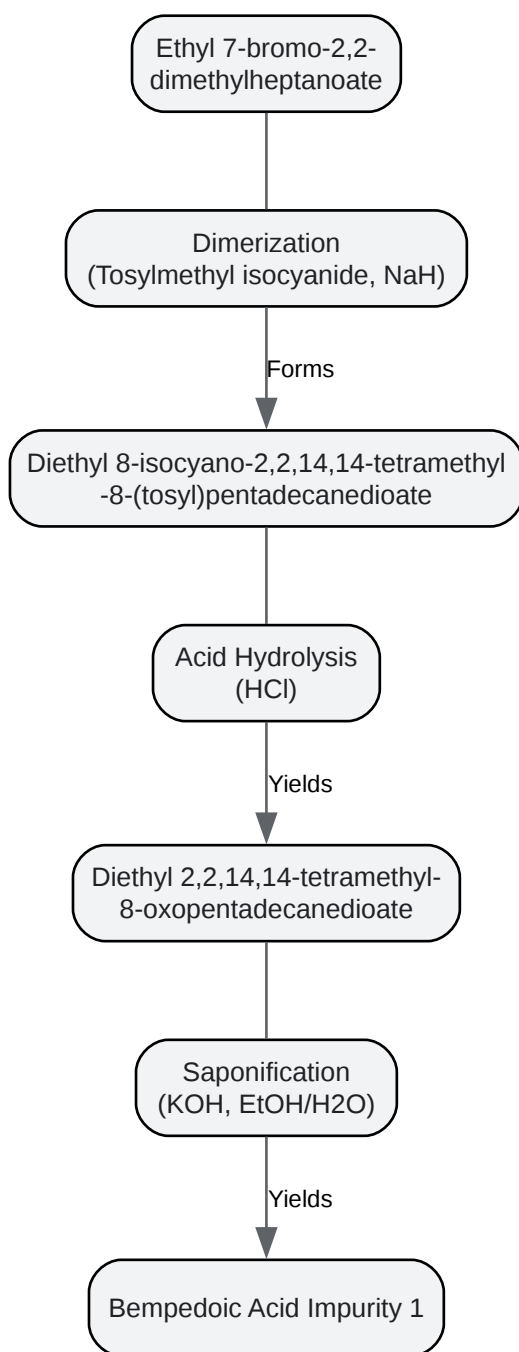
Section 3: Experimental Protocols

Synthesis of Bempedoic Acid Impurity 1 Precursor

Bempedoic Acid Impurity 1 (2,2,14,14-tetramethyl-8-oxopentadecanedioic acid) is a key intermediate in some synthetic routes of Bempedoic Acid.[7][8] A general synthesis approach is outlined below. The deuterated version would be prepared using appropriate deuterated starting materials or intermediates.

Methodology:

- **Dimerization:** Ethyl 7-bromo-2,2-dimethylheptanoate is dimerized using tosylmethyl isocyanide in the presence of a strong base like sodium hydride (NaH) in a solvent such as DMSO. This forms diethyl 8-isocyano-2,2,14,14-tetramethyl-8-(tosyl)pentadecanedioate.^[7]
- **Hydrolysis to Ketone:** The resulting intermediate is treated with aqueous acid (e.g., HCl) in a solvent like dichloromethane (CH₂Cl₂) to hydrolyze the isocyano and tosyl groups, yielding the ketone product, diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate (the diethyl ester of Impurity 1).^[7]
- **Saponification:** The diethyl ester is then hydrolyzed to the dicarboxylic acid (Impurity 1) using a base like potassium hydroxide (KOH) in a mixture of ethanol and water, followed by heating at reflux.^[7]
- **Acidification and Extraction:** After cooling, the reaction mixture is concentrated, diluted with water, and washed with an organic solvent to remove impurities. The aqueous layer is then acidified (e.g., with HCl to pH 2) and the product is extracted with a solvent like methyl tert-butyl ether (MTBE).^[7]
- **Purification:** The final product can be purified by crystallization from a suitable solvent system.



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Caption: Synthetic workflow for the precursor of Bempedoic Acid Impurity 1.

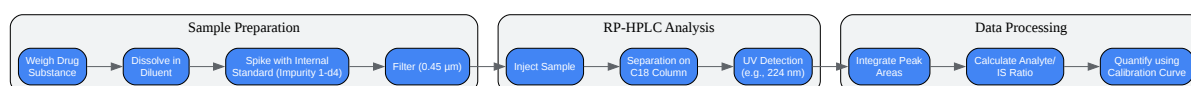
Analytical Method for Impurity Profiling

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method for the simultaneous determination of Bempedoic Acid and its impurities in pharmaceutical

dosage forms.[9][10][11]

Methodology:

- System: A standard HPLC system with a UV or photodiode array (PDA) detector is used.[11]
- Column: A C18 column (e.g., Kromasil C18, 250x4.6 mm, 5µm) provides good separation.[9]
- Mobile Phase: A common mobile phase is a gradient or isocratic mixture of acetonitrile and an acidic aqueous buffer (e.g., water with orthophosphoric acid to pH 2.1).[9] A typical ratio could be 80:20 (Acetonitrile:Water).[9]
- Flow Rate: A flow rate of 1.0 mL/min is generally suitable.[11]
- Detection: Detection is typically performed at a wavelength where both the parent drug and impurities have significant absorbance, such as 224 nm or 230 nm.[9][12]
- Sample Preparation: A known concentration of the drug substance is dissolved in the mobile phase or a suitable diluent, filtered through a 0.45 µm filter, and injected into the system.
- Quantification: **Bempedoic Acid Impurity 1-d4** would be used as an internal standard. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.



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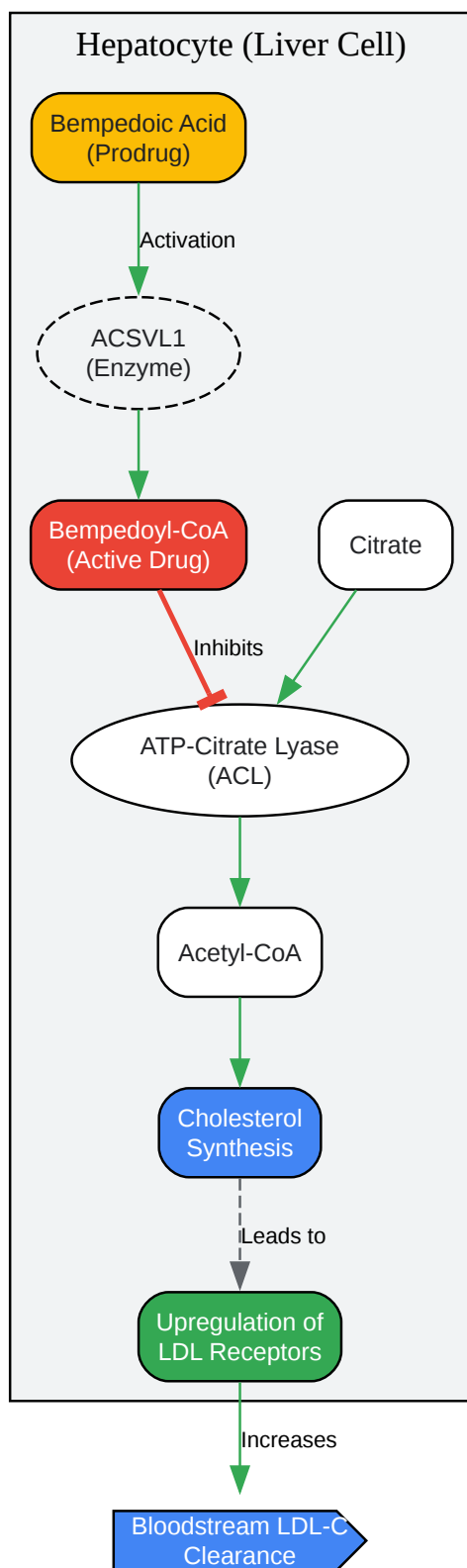
Caption: Experimental workflow for RP-HPLC analysis using an internal standard.

Section 4: Biological Context and Signaling Pathway

Bempedoic acid is a prodrug that is activated primarily in the liver. Its mechanism of action involves the inhibition of ATP-citrate lyase (ACL), an enzyme that is upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[\[13\]](#)[\[14\]](#)

- Activation: Bempedoic acid is converted to its active form, bempedoyl-CoA, by the enzyme very-long-chain acyl-CoA synthetase-1 (ACSVL1), which is highly expressed in the liver but not in skeletal muscle.[\[7\]](#)[\[13\]](#)
- Inhibition: Bempedoyl-CoA inhibits ATP-citrate lyase (ACL). ACL is responsible for converting citrate into acetyl-CoA in the cytoplasm.[\[13\]](#)
- Effect: By reducing the cytoplasmic pool of acetyl-CoA, bempedoic acid decreases the substrate available for cholesterol synthesis. This leads to a compensatory upregulation of LDL receptors on hepatocyte surfaces, which increases the clearance of LDL cholesterol from the bloodstream.[\[7\]](#)[\[13\]](#)

The impact of Impurity 1-d4 on this pathway has not been characterized, but as a structural analog, its potential interaction with ACSVL1 or ACL could be a subject for further research.



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Caption: Mechanism of action of Bempedoic Acid in the liver.

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